{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride
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Overview
Description
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is a chemical compound that features a furan ring substituted with a trifluoromethylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with appropriate amines under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted furan derivatives .
Scientific Research Applications
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine
- 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]acrylic acid
Uniqueness
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an amine group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11ClF3NO |
---|---|
Molecular Weight |
277.67 g/mol |
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10F3NO.ClH/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11;/h1-6H,7,16H2;1H |
InChI Key |
XXHBXVXGFAJLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CN.Cl |
Origin of Product |
United States |
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